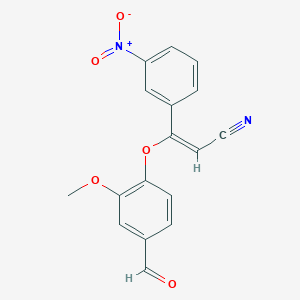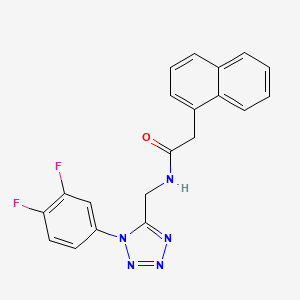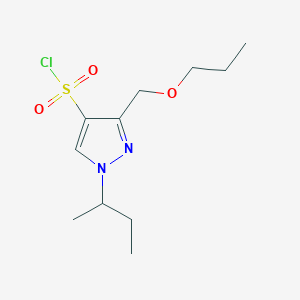
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydronaphthalene moiety with an imidazole sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
-
Formation of the Tetrahydronaphthalene Intermediate
- Starting with a naphthalene derivative, the compound undergoes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) to form the tetrahydronaphthalene intermediate.
- Methoxylation is achieved using methanol and an acid catalyst to introduce the methoxy group.
-
Attachment of the Imidazole Group
- The intermediate is then reacted with an imidazole derivative under basic conditions to form the imidazole moiety.
- Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
-
Sulfonamide Formation
- The final step involves the introduction of the sulfonamide group. This is typically done by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
-
Oxidation
- The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone or aldehyde.
- Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction
- The imidazole ring can be reduced under specific conditions, although this is less common.
- Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
-
Substitution
- The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
- Reagents such as sodium iodide (NaI) in acetone can facilitate this process.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaI, acetone, NaH, DMF
Major Products
Oxidation: Ketones, aldehydes
Reduction: Reduced imidazole derivatives
Substitution: Various substituted tetrahydronaphthalene derivatives
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.
Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, altering the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-phenylisoxazole-3-carboxamide
- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide
- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
Compared to these similar compounds, N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to the presence of the isopropyl group on the imidazole ring. This structural feature can influence its binding affinity and specificity towards molecular targets, potentially enhancing its biological activity and making it a more potent candidate for drug development.
特性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-13(2)21-10-17(19-12-21)26(23,24)20-11-18(22)8-4-5-14-9-15(25-3)6-7-16(14)18/h6-7,9-10,12-13,20,22H,4-5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLZYZVMMLHQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2820929.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2820931.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)
![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)



![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2820941.png)




